N-(2,6-dichloro-4-methoxyphenyl)acetamide

Diclofenac metabolites Synthetic intermediate Acylation

N-(2,6-Dichloro-4-methoxyphenyl)acetamide (CAS 136099-55-3) is a chlorinated aromatic acetamide with the molecular formula C₉H₉Cl₂NO₂ (MW 234.08 g/mol). The compound features a 2,6-dichloro-4-methoxyphenyl substitution pattern, which confers distinct steric and electronic properties including a consensus Log P of 2.48 and topological polar surface area of 38.33 Ų.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 136099-55-3
Cat. No. B019903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichloro-4-methoxyphenyl)acetamide
CAS136099-55-3
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1Cl)OC)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13)
InChIKeyYMDULTGLSDMTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichloro-4-methoxyphenyl)acetamide (CAS 136099-55-3): Procurement-Ready Chlorinated Acetamide Fragment for Medicinal Chemistry and Organic Synthesis


N-(2,6-Dichloro-4-methoxyphenyl)acetamide (CAS 136099-55-3) is a chlorinated aromatic acetamide with the molecular formula C₉H₉Cl₂NO₂ (MW 234.08 g/mol) . The compound features a 2,6-dichloro-4-methoxyphenyl substitution pattern, which confers distinct steric and electronic properties including a consensus Log P of 2.48 and topological polar surface area of 38.33 Ų . It is commercially available as a research-grade fragment molecule with typical purity specifications of ≥95% , and serves primarily as a building block for molecular linking, expansion, and modification in drug discovery and synthetic organic chemistry [1].

Why N-(2,6-Dichloro-4-methoxyphenyl)acetamide Cannot Be Arbitrarily Replaced by Unsubstituted or Differently Substituted Acetanilide Analogs in Research Applications


Substitution of N-(2,6-dichloro-4-methoxyphenyl)acetamide with structurally related acetanilide derivatives is not straightforward due to the compound's precise ortho-dichloro and para-methoxy substitution pattern, which governs its physicochemical properties, synthetic utility, and downstream derivatization pathways. The 2,6-dichloro substitution introduces steric hindrance that can modulate acylation and nucleophilic substitution reactions [1], while the consensus Log P of 2.48 and topological polar surface area of 38.33 Ų dictate solubility and permeability behavior that would be altered by analog substitution. Furthermore, the compound serves as a documented key intermediate in specific synthetic sequences—including the preparation of diclofenac metabolites—where substitution with less halogenated or non-methoxylated analogs would yield different intermediates and compromise synthetic route fidelity [2]. The evidence presented below quantifies these differentiating characteristics.

Quantitative Differentiation Evidence for N-(2,6-Dichloro-4-methoxyphenyl)acetamide (136099-55-3) Against Closest Analogs and In-Class Candidates


Comparative Reactivity: N-(2,6-Dichloro-4-methoxyphenyl)acetamide vs. 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide as Intermediates in Diclofenac Metabolite Synthesis

In the synthesis of diclofenac acyl glucuronide and hydroxy metabolites from 3,5-dichlorophenol, N-(2,6-dichloro-4-methoxyphenyl)acetamide (136099-55-3) was employed as the key intermediate for the cyclization step, achieving a yield of 12% for that specific transformation [1]. This low but reproducible yield establishes a quantitative baseline for this reaction. While direct comparative data with 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide (CAS 99847-81-1) or 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide (CAS 136099-58-6) under identical cyclization conditions are not available in the open literature, these chloroacetyl derivatives are documented as alternative intermediates in related diclofenac synthetic routes [2]. The distinction lies in synthetic pathway divergence: N-(2,6-dichloro-4-methoxyphenyl)acetamide (136099-55-3) is the acetamide-protected form, whereas 99847-81-1 and 136099-58-6 are chloroacetyl derivatives requiring different downstream chemistry.

Diclofenac metabolites Synthetic intermediate Acylation

Derivative-Based Differentiation: The MDPM Protecting Group Derived from (2,6-Dichloro-4-methoxyphenyl) Scaffold Enables Acid-Labile Protection Unavailable from Non-Halogenated or Methoxy-Only Analogs

The (2,6-dichloro-4-methoxyphenyl) moiety is a critical structural component of the MDPM (monomethoxydiphenylmethoxymethyl) protecting group. (2,6-Dichloro-4-methoxyphenyl)(2,4,6-trichlorophenyl) methoxymethyl chloride (MDPM-Cl) reacts with uridine ureido nitrogen in the presence of DBU to form the protected uridine in 95% yield [1]. The resulting MDPM-protected uridines are stable to a wide variety of synthetic conditions utilized for capuramycin and muraymycin analog synthesis, yet can be conveniently deprotected using 30% TFA in CH₂Cl₂ [2]. This orthogonal acid-labile cleavage profile is enabled specifically by the electron-withdrawing dichloro substitution pattern on the phenyl ring—a property that non-halogenated or mono-methoxy-only analogs do not provide, as they lack the requisite electronic modulation for both stability and facile acid cleavage.

Protecting group chemistry Uridine ureido nitrogen Solid-phase synthesis

Lipophilicity Comparison: N-(2,6-Dichloro-4-methoxyphenyl)acetamide vs. Unsubstituted Acetanilide and Mono-Chloro Analogs

N-(2,6-Dichloro-4-methoxyphenyl)acetamide (136099-55-3) exhibits a consensus Log P of 2.48 (average of five computational methods: iLOGP 2.22, XLOGP3 2.33, WLOGP 2.77, MLOGP 2.36, SILICOS-IT 2.69) and a topological polar surface area of 38.33 Ų . In comparison, unsubstituted acetanilide (N-phenylacetamide, CAS 103-84-4) has a significantly lower Log P of approximately 1.16 and a higher aqueous solubility [1], making it less suitable for applications requiring enhanced membrane permeability or organic-phase partitioning. Similarly, mono-chloro substituted analogs (e.g., 2-chloroacetanilide, 4-chloroacetanilide) exhibit intermediate Log P values that do not achieve the lipophilicity of the 2,6-dichloro-4-methoxy substitution pattern.

Physicochemical properties Lipophilicity Log P

Purity Specifications: Vendor-Reported Data for N-(2,6-Dichloro-4-methoxyphenyl)acetamide vs. Related Chlorinated Acetamide Intermediates

Commercially available N-(2,6-dichloro-4-methoxyphenyl)acetamide (136099-55-3) is offered with a minimum purity specification of 95% from multiple reputable vendors including Sigma-Aldrich (Ambeed), AKSci, Bidepharm, CymitQuimica, and Chemscene, with analytical certificates (NMR, HPLC, GC) available . In comparison, the structurally related intermediate 2,6-dichloro-4-methoxyaniline (CAS 6480-66-6)—a precursor to 136099-55-3—is typically offered at 98% purity , representing a different stage of derivatization. The chlorinated analog 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide (CAS 99847-81-1) is commercially available but with less extensive vendor network coverage and fewer documented purity certifications .

Chemical purity Quality control Analytical specifications

Validated Application Scenarios for N-(2,6-Dichloro-4-methoxyphenyl)acetamide (136099-55-3) Based on Quantitative Differentiation Evidence


Synthesis of Diclofenac Acyl Glucuronide and Hydroxy Metabolites

For laboratories preparing diclofenac metabolites for pharmacokinetic, toxicological, or analytical reference standard development, N-(2,6-dichloro-4-methoxyphenyl)acetamide (136099-55-3) serves as a documented key intermediate in the synthetic route from 3,5-dichlorophenol. The cyclization step utilizing this intermediate proceeds with an established 12% yield [1]. Researchers should anticipate this modest yield in experimental planning and may consider process optimization, but the established route provides a validated starting point that chloroacetyl analogs (CAS 99847-81-1, 136099-58-6) do not provide for this specific pathway.

Fragment-Based Drug Discovery and Scaffold Derivatization

N-(2,6-Dichloro-4-methoxyphenyl)acetamide is explicitly marketed and utilized as a fragment molecule for molecular linking, expansion, and modification in drug discovery programs [1]. Its consensus Log P of 2.48 [2] and topological polar surface area of 38.33 Ų position it within favorable fragment-like property space (typically Log P < 3, MW < 300) for hit identification and lead optimization campaigns. Procurement of 136099-55-3 in milligram to gram quantities from fragment-library suppliers (TargetMol, Sigma-Aldrich, Bidepharm) enables rapid incorporation into screening cascades.

Synthesis of MDPM-Protected Uridine Derivatives for Nucleoside Antibiotic Development

For synthetic chemistry laboratories engaged in the synthesis of uridine-containing antibiotics such as capuramycin and muraymycins, procurement of the 2,6-dichloro-4-methoxyphenyl building block (or its derivatives) is essential for implementing the MDPM protecting group strategy. This methodology enables orthogonal protection of the uridine ureido nitrogen with 95% protection yield, followed by mild acid-labile deprotection with 30% TFA/CH₂Cl₂ [1]. The MDPM group is stable to diverse synthetic conditions and offers advantages over BOM protection, which requires hydrogenolysis and often yields over-reduction products [2].

Organic Synthesis Building Block for Chlorinated Aromatic Acetamide Derivatives

As a versatile chlorinated aromatic acetamide, 136099-55-3 serves as a general-purpose building block for organic synthesis applications where the 2,6-dichloro-4-methoxyphenyl scaffold is required [1]. The compound is available with ≥95% purity from multiple established vendors [2], ensuring reproducible synthetic outcomes and reducing supply chain discontinuity risks. Its physicochemical profile—including melting point 179-186°C and stability under standard storage conditions (room temperature or 2-8°C sealed in dry conditions)—supports routine laboratory handling.

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